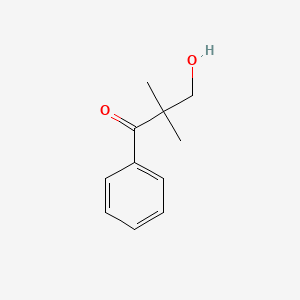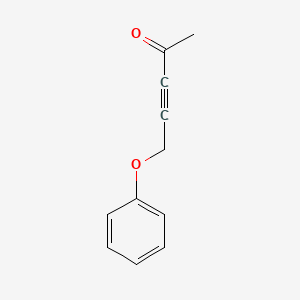![molecular formula C9H20SiSn B14644198 Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane CAS No. 51952-62-6](/img/structure/B14644198.png)
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is a specialized organosilicon compound characterized by the presence of both trimethylsilyl and trimethylstannyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction reactions can be employed to modify the stannyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce oxides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s potential for modifying biological molecules through organometallic chemistry could be explored. Its ability to form stable complexes with various biomolecules may open avenues for drug development and diagnostic tools.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. These centers can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure but lacking the stannyl group.
Trimethylstannylacetylene: A compound with a similar tin-containing structure but lacking the silyl group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is unique due to the presence of both trimethylsilyl and trimethylstannyl groups in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds containing only one of these groups.
Propiedades
Número CAS |
51952-62-6 |
|---|---|
Fórmula molecular |
C9H20SiSn |
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h1H2,2-4H3;3*1H3; |
Clave InChI |
XBOQPHLWMCRZNX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


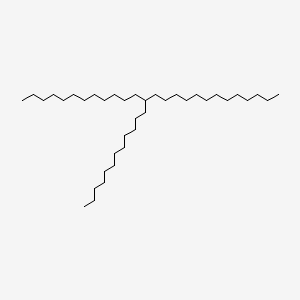


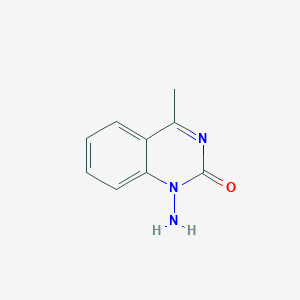
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
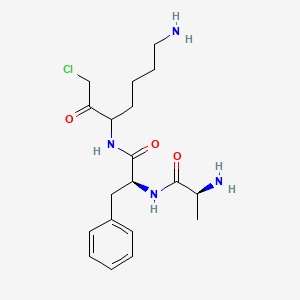
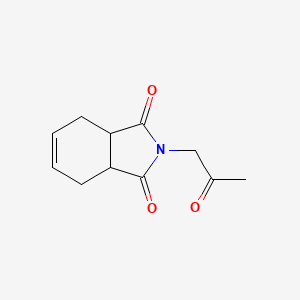

![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

